![molecular formula C11H12N4O3S B570500 Sulfamethoxypyridazine-d3 CAS No. 1172846-03-5](/img/new.no-structure.jpg)
Sulfamethoxypyridazine-d3
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Overview
Description
Sulfamethoxypyridazine-d3 is a deuterium-labeled derivative of Sulfamethoxypyridazine, a sulfonamide antibiotic. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling allows for precise quantitation and tracing in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxypyridazine-d3 involves the incorporation of deuterium atoms into the Sulfamethoxypyridazine molecule. One common method is the reaction of 4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide with deuterated reagents under controlled conditions . The reaction typically requires a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) and a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxypyridazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acidic medium.
Reduction: Sodium borohydride (NaBH4), methanol.
Substitution: Nucleophiles like amines or thiols, basic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Veterinary Medicine
Sulfamethoxypyridazine-d3 is extensively used in veterinary medicine for the treatment of bacterial infections in livestock. Its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria makes it a valuable tool in managing infections.
Case Study: Efficacy in Bovine Treatment
A study conducted on bovine subjects demonstrated that this compound effectively reduced bacterial load in infected tissues. The pharmacokinetics showed rapid absorption and elimination, with a half-life of approximately 0.49 days, indicating efficient metabolism and excretion through urine .
Analytical Chemistry
The compound is vital in analytical chemistry for the detection and quantification of sulfonamide residues in food products, particularly meat and milk. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to ensure compliance with safety regulations.
Data Table: Analytical Methods for Residue Detection
Methodology | Detection Limit | Sample Type | Reference |
---|---|---|---|
LC-MS/MS | 25 ng/g | Bovine Muscle | |
UPLC-MS | 10 ng/g | Milk | |
HPLC/DAD | 100 ng/g | Bovine Muscle |
Environmental Impact Assessment
This compound's rapid excretion rates have implications for environmental management. Its quick elimination reduces the duration of antimicrobial residues in waste, thereby minimizing potential ecological impacts.
Case Study: Waste Management
Research indicates that the swift excretion of this compound leads to lower concentrations of residues in wastewater systems compared to other antimicrobials like oxytetracycline. This characteristic is crucial for developing strategies to manage antibiotic residues in agricultural settings .
Pharmacokinetics Research
Pharmacokinetic studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing side effects.
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | 200 ng/mL |
Time to Maximum Concentration (Tmax) | 1 hour |
Elimination Half-life | 0.49 days |
Bioavailability | ~80% |
Regulatory Compliance
The use of this compound is subject to strict regulatory standards to prevent harmful residues in food products. Methods for residue analysis have been validated according to European Commission guidelines, ensuring that levels remain below established maximum residue limits (MRLs).
Case Study: Compliance Validation
A confirmatory method developed for detecting nine sulfonamides, including this compound, demonstrated high recovery rates above 88% across various matrices, confirming its reliability for regulatory compliance .
Mechanism of Action
Sulfamethoxypyridazine-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxypyridazine: The non-deuterated version, used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Sulfamethoxypyridazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in pharmacokinetic research and analytical chemistry .
Biological Activity
Sulfamethoxypyridazine-d3 (SMP-D3) is a sulfonamide antibiotic that has garnered attention for its biological activity and potential applications in veterinary and human medicine. This article explores the compound's biological activity, including its pharmacokinetics, antimicrobial efficacy, and environmental impact, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a deuterated form of sulfamethoxypyridazine, which is characterized by the presence of a pyridazine ring. The deuteration enhances its stability and allows for more precise tracking in biological studies.
Pharmacokinetics
Pharmacokinetic studies have shown that SMP-D3 is rapidly absorbed and eliminated from the body. A study indicated that the half-life of SMP-D3 in urine is approximately 0.49 days, with concentrations decreasing significantly within the first few days post-administration . The compound's elimination profile suggests efficient excretion, which is critical for minimizing potential toxicity.
Table 1: Pharmacokinetic Parameters of SMP-D3
Parameter | Value |
---|---|
Half-life (days) | 0.49 |
Maximum Concentration | Varies by individual |
Elimination Route | Urinary |
Antimicrobial Activity
SMP-D3 exhibits broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism of action involves inhibition of bacterial folic acid synthesis, which is essential for DNA replication and cell division. Research has demonstrated that SMP-D3 effectively inhibits growth in both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on bovine muscle samples revealed that SMP-D3 could be detected at concentrations below the maximum residue limits set by regulatory bodies, indicating its effective use in veterinary medicine without significant residual risks . The study employed high-performance liquid chromatography (HPLC) to quantify SMP-D3 levels, confirming its rapid metabolism and clearance from animal tissues.
Environmental Impact
The degradation of sulfonamides, including SMP-D3, in wastewater has been a subject of research due to concerns about their persistence in the environment. A study utilizing the fungus Pleurotus ostreatus demonstrated significant degradation rates of sulfonamides, achieving removal rates between 83% and 91% over a two-week incubation period . This highlights the potential for bioremediation strategies to mitigate environmental impacts associated with sulfonamide residues.
Table 2: Degradation Rates of Sulfonamides by Pleurotus ostreatus
Sulfonamide | Initial Concentration (mg/L) | Removal Rate (%) |
---|---|---|
Sulfamethoxypyridazine | Varies | 83-91 |
Sulfadiazine | Varies | 60-71 |
Properties
CAS No. |
1172846-03-5 |
---|---|
Molecular Formula |
C11H12N4O3S |
Molecular Weight |
283.32 |
IUPAC Name |
4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3 |
InChI Key |
VLYWMPOKSSWJAL-FIBGUPNXSA-N |
SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyms |
4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3; 3-Methoxy-6-sulfanilamidopyridazine-d3; 6-Sulfanilamido-3-methoxypyridazine-d3; Sultirene-d3; N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3; Paramid-d3; Paramid Supra-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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